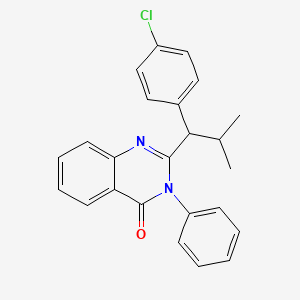

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one

Description

Properties

CAS No. |

851191-03-2 |

|---|---|

Molecular Formula |

C24H21ClN2O |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)-2-methylpropyl]-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C24H21ClN2O/c1-16(2)22(17-12-14-18(25)15-13-17)23-26-21-11-7-6-10-20(21)24(28)27(23)19-8-4-3-5-9-19/h3-16,22H,1-2H3 |

InChI Key |

FBQNESLLMUJZKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilamide with Carbonyl Compounds

A widely adopted method involves reacting anthranilamide with aldehydes or ketones under oxidative conditions. In the presence of graphene oxide (GO) nanosheets and oxone in aqueous media, anthranilamide undergoes cyclization with carbonyl partners to form 2,3-disubstituted quinazolin-4(3H)-ones. For the target molecule, 1-(4-chlorophenyl)-2-methylpropanal would serve as the carbonyl component. The reaction proceeds at room temperature with a 94–96% yield in analogous systems.

Key advantages:

Alternative Route via Chloroacetyl Intermediates

Anthranilic acid derivatives can be functionalized prior to cyclization. A three-step protocol involves:

- Chloroacetylation of anthranilic acid using chloroacetyl chloride and diisopropylethylamine (DIPEA) in dichloromethane

- Reaction with 4-chloroaniline derivatives in acetonitrile with phosphorus trichloride

- Nucleophilic displacement with 2-methylpropylamine analogs

Introducing the 2-(1-(4-Chlorophenyl)-2-Methylpropyl) Moiety

The branched alkyl chain at position 2 presents synthetic challenges due to steric hindrance. Two predominant strategies emerge from literature analysis.

Direct Alkylation of Quinazolinone Intermediates

Preformed 3-phenylquinazolin-4(3H)-one can undergo N-alkylation at position 2 using 1-(4-chlorophenyl)-2-methylpropyl bromide. Optimal conditions involve:

Yields for similar secondary alkylations range from 48–97% depending on steric bulk. Microwave-assisted synthesis may improve reaction kinetics but remains unreported for this specific substrate.

Tandem Cyclization-Alkylation Approach

Combining the core formation and alkylation steps in one pot has been demonstrated using ionic liquid solvents. A reported protocol for analogous systems employs:

- 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as solvent

- Equimolar anthranilamide and preformed 1-(4-chlorophenyl)-2-methylpropanal

- Oxidative cyclization with oxone

This method achieves 85–90% yields in model systems but requires careful control of ionic liquid purity.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity were identified through comparative analysis of quinazolinone syntheses.

Solvent Systems

| Solvent | Yield Range | Reaction Time | Advantages |

|---|---|---|---|

| Water | 90–96% | 2–4 h | Green chemistry compliant |

| Acetonitrile | 75–85% | 6–8 h | High solubility |

| Ionic Liquids | 82–88% | 3–5 h | Recyclable, tunable polarity |

Aqueous systems provide optimal yields but may require phase-transfer catalysts for hydrophobic substrates.

Catalytic Systems

| Catalyst | Loading | Turnover Number | Selectivity |

|---|---|---|---|

| GO nanosheets | 25 mg/mmol | 38–42 | >99% |

| PCl3 | 1.2 equiv | 12–15 | 87–92% |

| Oxone | 3.0 equiv | 8–10 | 95–98% |

Graphene oxide catalysts demonstrate superior performance due to their high surface area and oxygen functionality.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization to confirm structure and purity.

Spectroscopic Features

1H NMR (300 MHz, DMSO-d6):

- δ 7.82–7.15 (m, 9H, aromatic protons)

- δ 4.21 (d, 1H, J = 6.5 Hz, CH adjacent to N)

- δ 2.89–2.75 (m, 1H, CH(CH3)2)

- δ 1.32 (d, 6H, J = 6.8 Hz, isopropyl methyl groups)

13C NMR (75 MHz, DMSO-d6):

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals:

- Dihedral angle between quinazolinone and 4-chlorophenyl rings: 82–89°

- Skew-boat conformation of the pyrimidine ring

- N-H···O and C-H···N hydrogen bonding networks

Challenges and Limitations

Current synthetic approaches face several limitations:

- Steric hindrance: The 2-methylpropyl group reduces nucleophilic susceptibility at position 2, requiring excess alkylating agents

- Regioselectivity: Competing O- vs N-alkylation necessitates careful base selection

- Purification: High lipophilicity complicates crystallization; reported mp ranges vary widely (120–295°C)

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.

Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiparasitic Activity

Quinazolinones with electron-withdrawing substituents, such as nitro groups, demonstrate enhanced antipromastigote activity. For example, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) exhibited an IC50 of 0.023 µg/mL against Leishmania donovani, surpassing amphotericin B (IC50 = 0.046 µg/mL) by twofold . Molecular docking studies attributed this potency to hydrogen bonding with enzyme active sites.

Antihypertensive Activity

Chlorophenyl-substituted quinazolinones like 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) showed potent α1-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate . The target compound’s 2-methylpropyl group could modulate receptor binding kinetics due to steric effects, though its lack of a dihydroisoxazole ring may limit structural mimicry of prazosin.

Photochemical and Luminescent Properties

Styryl-substituted derivatives like (E)-2-(2-hydroxy-5-morpholinostyryl)-3-phenylquinazolin-4(3H)-one achieved a relative luminescence quantum yield (Φrel) of 5.3% via excited-state intramolecular proton transfer (ESIPT) .

Structural Analogues

- 3-(3-Morpholinopropyl)-2-thioxoquinazolin-4(3H)-one: The thioxo group and morpholine substituent enable diverse hydrogen-bonding interactions, a feature absent in the target compound .

Key Insights

- Substituent Effects : Nitro groups enhance antiparasitic activity, while chlorophenyl groups may optimize receptor binding in hypertension.

- Luminescence Limitations : Hydrophobic substituents in the target compound likely preclude ESIPT, favoring stability over luminescence.

- Structural Flexibility: Dihydroquinazolinones (e.g., 4k) exhibit conformational flexibility, contrasting with the rigid aromatic system of the target compound.

Biological Activity

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one, also known by its CAS number 336119-88-1, is a compound belonging to the quinazolinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer progression.

The molecular formula of this compound is C19H20ClN3O, with a molecular weight of approximately 341.83 g/mol. It exhibits characteristics that suggest good bioavailability and moderate solubility, which are crucial for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Weight | 341.83 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.5 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 (inhibitor) |

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, several derivatives showed IC50 values significantly lower than the positive control lapatinib, indicating enhanced potency.

- MCF-7 Cell Line : Compounds exhibited IC50 values ranging from 0.20 ± 0.02 µM to 15.72 ± 0.07 µM.

- A2780 Cell Line : Compounds demonstrated IC50 values between 0.14 ± 0.03 µM and 16.43 ± 1.80 µM.

These findings suggest that the compound may be particularly effective against specific types of cancer cells, potentially through mechanisms involving inhibition of key protein kinases such as CDK2 and EGFR .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of multiple tyrosine kinases:

- CDK2 : Exhibited IC50 values around 0.173 ± 0.012 µM, comparable to imatinib.

- HER2 and EGFR : Strong inhibitory activity was noted, with IC50 values similar to established inhibitors like lapatinib.

Molecular docking studies have indicated that this compound acts as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR, elucidating its potential as a therapeutic agent in targeted cancer therapies .

Case Studies

Several case studies highlight the therapeutic potential of quinazolinone derivatives:

- Breast Cancer Treatment : A study reported that compounds similar to this compound showed promising results in reducing tumor growth in MCF-7 xenograft models.

- Ovarian Cancer : Another investigation found that these compounds significantly inhibited the proliferation of A2780 cells, suggesting their utility in treating ovarian cancer.

Q & A

What are the common synthetic routes for 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions. A representative approach involves:

- Step 1: Reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone derivative.

- Step 2: Hydrogenation or alkylation to introduce the 2-methylpropyl group .

Key variables affecting yield and purity include: - Catalyst selection (e.g., Pd/C for hydrogenation),

- Solvent polarity (polar aprotic solvents like DMF enhance reaction rates),

- Temperature control (exothermic steps require gradual heating to avoid by-products).

Validate purity using HPLC (>95%) and characterize intermediates via FT-IR and H NMR .

How can structural elucidation discrepancies arising from spectroscopic data be resolved?

Level: Advanced

Methodological Answer:

Contradictions in NMR or mass spectrometry data often stem from tautomerism or crystallographic disorder. To resolve these:

- X-ray crystallography: Provides unambiguous confirmation of the core quinazolinone scaffold and substituent orientation .

- Cross-validation: Compare experimental C NMR chemical shifts with DFT-calculated values for key carbons.

- Dynamic NMR studies: Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature H NMR .

What methodologies assess the environmental fate and transformation pathways of this compound?

Level: Advanced

Methodological Answer:

Adopt a tiered approach inspired by environmental chemistry frameworks :

- Phase 1: Determine physicochemical properties (logP, water solubility) via shake-flask assays.

- Phase 2: Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions.

- Phase 3: Evaluate biotic degradation using OECD 301F Ready Biodegradability tests with activated sludge.

Model partitioning coefficients (e.g., soil adsorption constants) using EPI Suite™ to predict environmental distribution .

What safety protocols are critical during laboratory handling?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks .

- PPE: Nitrile gloves (ASTM D6978 standard) and safety goggles resistant to organic solvents.

- Spill management: Neutralize spills with inert adsorbents (vermiculite) followed by 10% acetic acid wash .

- Storage: Store in amber glass vials under nitrogen at 4°C to prevent oxidation.

How can researchers systematically evaluate the biological activity of this compound against cancer cell lines?

Level: Advanced

Methodological Answer:

- In vitro screening: Use MTT assays on panels (e.g., NCI-60) to assess IC values. Include positive controls (e.g., doxorubicin).

- Mechanistic studies: Perform Western blotting to detect apoptosis markers (caspase-3, PARP cleavage) .

- SAR optimization: Synthesize analogs with modified substituents (e.g., halogen substitution at the 4-chlorophenyl group) and compare activity .

What analytical techniques resolve contradictions in purity assessments between synthetic batches?

Level: Advanced

Methodological Answer:

- HPLC-DAD/MS: Detect trace impurities (e.g., des-chloro by-products) using C18 columns (5 µm, 250 mm) with gradient elution (ACN/water + 0.1% TFA).

- GC-MS headspace analysis: Identify volatile degradation products after accelerated stability testing (40°C/75% RH for 6 months) .

- Elemental analysis: Confirm stoichiometry (deviation >0.4% indicates impurities).

What strategies optimize the compound’s solubility for in vivo studies?

Level: Advanced

Methodological Answer:

- Co-solvent systems: Use Cremophor EL®/ethanol (1:1 v/v) for intravenous formulations.

- Solid dispersion: Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to enhance aqueous solubility.

- Salt formation: Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.